molecular formula C25H28N2O4 B609863 PD 109488 CAS No. 103733-49-9

PD 109488

Cat. No.: B609863
CAS No.: 103733-49-9
M. Wt: 420.5 g/mol
InChI Key: NDDYKENLGBOEPD-HSQYWUDLSA-N
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Description

Historical Context and Classification

Quinapril Diketopiperazine (CAS: 103733-49-9) emerged as a critical compound in pharmaceutical research due to its role as a degradation product of quinapril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor. First identified in the late 20th century during stability studies of quinapril formulations, it represents a class of cyclic dipeptides known as diketopiperazines (DKPs). These compounds are characterized by a six-membered ring structure containing two amide bonds, formed via intramolecular cyclization of linear dipeptides. Quinapril Diketopiperazine is classified specifically as a 2,5-diketopiperazine, a structural motif prevalent in natural products and synthetic pharmaceuticals. Its discovery highlighted challenges in drug formulation stability, prompting extensive research into degradation pathways of ACE inhibitors.

Chemical Identity and Nomenclature

Quinapril Diketopiperazine is systematically named ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate . Its molecular formula is C₂₅H₂₈N₂O₄ , with a molecular weight of 420.50 g/mol . The compound’s stereochemical configuration, including chiral centers at positions 2, 3, and 11a, is critical to its biological and chemical behavior.

Table 1: Key Chemical Properties

Property Value
CAS Number 103733-49-9
Molecular Formula C₂₅H₂₈N₂O₄
Molecular Weight 420.50 g/mol
Density 1.25 g/cm³
Boiling Point 644.5°C at 760 mmHg
IUPAC Name Ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate

Significance as a Degradation Product of ACE Inhibitors

Quinapril Diketopiperazine forms via cyclization of quinapril under thermal or hydrolytic stress, a major stability concern in pharmaceutical formulations. This degradation pathway involves intramolecular nucleophilic attack by the amine group on the adjacent carbonyl, leading to ring closure and loss of water. Studies demonstrate that quinapril hydrochloride converts to the diketopiperazine impurity at elevated temperatures, with degradation rates influenced by solvent interactions and crystal lattice stability. For example, solvates of quinapril hydrochloride in acetonitrile or methyl formate exhibit reduced degradation rates compared to the anhydrous form.

Table 2: Degradation Rates of Quinapril Forms

Form Relative Degradation Rate (60°C)
Anhydrous QHCl 1.00
QHCl Acetonitrile Solvate 0.34
QHCl Methyl Formate Solvate 0.32

This cyclization not only compromises drug efficacy but also complicates purification processes, as the impurity resists removal via conventional crystallization. Regulatory agencies mandate strict control of diketopiperazine levels in ACE inhibitor formulations, underscoring its industrial significance.

Molecular Structure and Classification Within the Diketopiperazine Family

The molecular structure of Quinapril Diketopiperazine features a pyrazino[1,2-b]isoquinoline core fused to a 2,5-diketopiperazine ring. Key structural attributes include:

  • Stereochemistry : The (2S,3S,11aS) configuration ensures spatial alignment of functional groups, influencing interactions with biological targets.
  • Substituents : A phenylbutanoate side chain enhances lipophilicity, while the ethyl ester group contributes to metabolic stability.

Figure 1: Structural Comparison to Generic 2,5-Diketopiperazine

Feature Generic 2,5-DKP Quinapril Diketopiperazine
Core Structure Cyclic dipeptide Pyrazino-isoquinoline fused DKP
Functional Groups Amides Ester, phenyl, methyl substituents
Biological Relevance Antimicrobial activity ACE inhibitor metabolite

Unlike simpler 2,5-diketopiperazines, which often exhibit antimicrobial properties, Quinapril Diketopiperazine’s biological role is tied to its origin as a prodrug metabolite. Its structural complexity mirrors trends in medicinal chemistry, where DKPs serve as scaffolds for drug design due to their conformational rigidity and bioavailability.

Properties

IUPAC Name

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDYKENLGBOEPD-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146035
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-49-9
Record name PD 109488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-109488
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Quinapril Diketopiperazine involves the hydrolysis of Quinapril, followed by cyclization. The process typically includes:

Industrial Production Methods: Industrial production of Quinapril Diketopiperazine is not common due to its status as a minor metabolite. the process can be scaled up using standard organic synthesis techniques involving controlled hydrolysis and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: Quinapril Diketopiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Quinapril Diketopiperazine exerts its effects by inhibiting the angiotensin-converting enzyme, similar to Quinapril. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, Quinapril Diketopiperazine helps in lowering blood pressure and reducing the workload on the heart . The compound also interacts with various molecular targets and pathways involved in cardiovascular regulation .

Comparison with Similar Compounds

Comparison with Diketopiperazine Derivatives of Other ACE Inhibitors

Structural Comparison

DKP derivatives of ACE inhibitors share a common diketopiperazine core but differ in substituents and stereochemistry (Table 1).

Compound Core Structure Substituents CAS No. Reference
Quinapril DKP Pyrazino[1,2-b]isoquinoline Ethyl ester, phenylbutanoate, methyl group at position 3 103733-49-9
Enalapril DKP Pyrrolo[1,2-a]pyrazine Ethyl ester, phenylethyl group, methyl group at position 3 Not specified
Ramipril DKP Cyclopenta[4,5]pyrrolo[1,2-a]pyrazine Ethyl ester, phenylethyl group, methyl group at position 3, fused cyclopentane Not specified

Key Observations :

  • Quinapril DKP features a pyrazino-isoquinoline core, while enalapril and ramipril DKPs have pyrrolo-pyrazine cores with additional fused rings .
  • All three DKPs retain the ethyl ester and phenylethyl substituents critical for ACE inhibition, but stereochemical variations influence degradation kinetics .

Stability and Degradation Kinetics

Quinapril DKP forms more readily than DKP derivatives of other ACE inhibitors due to molecular mobility in solid-state phases (Table 2) .

Table 2: Stability Comparison of ACE Inhibitors and Their DKP Impurities
Parameter Quinapril Hydrochloride Enalapril Hydrochloride Ramipril Hydrochloride
Solid-State Degradation Rapid cyclization to DKP at 80°C (amorphous phase) Slower cyclization (crystalline phase) Moderate cyclization (crystalline phase)
Solution-Phase Stability DKP formation: 0.28–0.67% (pH 0.1–7.5) DKP formation: <0.1% (pH 3–6) Not reported
Stabilization Strategy Tris(hydroxymethyl)amino methane salt reduces DKP to 0.003% at 80°C Acid addition salts (e.g., maleate) Co-crystallization with polymers

Key Findings :

  • Quinapril hydrochloride is particularly prone to DKP formation due to its amorphous nature post-desolvation, whereas enalapril and ramipril remain crystalline, slowing degradation .
  • The tris salt of quinapril exhibits superior stability, with a 500-fold reduction in DKP formation compared to the hydrochloride form (Table 2) .

Solubility and Formulation Challenges

Quinapril DKP’s solubility profile complicates formulation. The tris salt improves solubility but requires stringent hydrogen bonding for stabilization (Table 3) .

Table 3: Solubility of Quinapril Forms
Solvent Quinapril Hydrochloride (mL/g) Quinapril Tris Salt (mL/g)
Water 0.13 0.10
Methanol 1.4 1.3
Ethanol 2.2 2.0

Key Insight :

  • The tris salt’s hydrogen-bonded network enhances stability without significantly altering solubility, making it a viable alternative to solvates .

Analytical Methods for DKP Detection

HPLC with diode-array detection (DAD) is the gold standard for quantifying DKP impurities (Table 4) .

Table 4: Analytical Parameters for Quinapril DKP
Parameter Value Reference
Linear Range 0.5210–15.63 µg/mL
LOQ (Limit of Quantification) 2.156 ng
Degradation Conditions Hydrolysis, thermal stress (80°C)

Biological Activity

Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. This compound is notable for its cyclic dipeptide structure, which contributes to its stability and unique biological activities. Understanding the biological activity of Quinapril Diketopiperazine can provide insights into its potential therapeutic applications and mechanisms of action.

Overview of Quinapril Diketopiperazine

Quinapril Diketopiperazine is produced as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat. The structural characteristics of diketopiperazines, including their cyclic nature, enhance their stability compared to linear peptides, making them interesting candidates for various biological studies .

ACE Inhibition : Quinapril functions as a prodrug that is converted into Quinaprilat in the liver. Both compounds inhibit ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This mechanism results in vasodilation and reduced blood pressure, contributing to the treatment of cardiovascular conditions .

Biological Activities : Research has indicated that Quinapril Diketopiperazine may exhibit various biological activities beyond ACE inhibition:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacteria and fungi, attributed to the diketopiperazine structure .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Pharmacokinetics

The pharmacokinetics of Quinapril and its metabolites have been extensively studied. Following oral administration, Quinapril is rapidly absorbed and converted to Quinaprilat. Studies have shown that the average maximum concentration (C_max) of Quinapril reaches approximately 362 ng/mL within about 1.88 hours (t_max) after administration. Importantly, Quinapril Diketopiperazine's formation as a metabolite occurs less frequently compared to other ACE inhibitors .

Comparative Analysis

To better understand the biological activity of Quinapril Diketopiperazine, it is useful to compare it with other related compounds:

CompoundStructure TypePrimary UseNotable Activities
Quinapril ACE Inhibitor ProdrugHypertension managementConverted to active form (Quinaprilat)
Quinaprilat Active MetaboliteHypertension managementDirect ACE inhibition
Diketopiperazines Cyclic DipeptidesVarious (antimicrobial)Exhibits antibacterial and antifungal properties

Case Studies and Research Findings

  • Stability Studies : Research has shown that Quinapril is prone to cyclization into diketopiperazine under certain conditions, which can affect its stability in pharmaceutical formulations. Studies indicate that environmental factors such as temperature and humidity significantly influence the degradation pathways of Quinapril into diketopiperazine derivatives .
  • In Vitro Studies : In vitro studies have demonstrated that diketopiperazine derivatives can interact with various biological targets, potentially leading to diverse therapeutic effects. For instance, molecular docking experiments have suggested that these compounds may bind effectively to specific receptors involved in inflammation and microbial resistance .
  • Clinical Observations : Clinical studies involving patients with congestive heart failure have highlighted the pharmacokinetic profiles of Quinapril and its metabolites, emphasizing the importance of understanding how these compounds behave in vivo .

Q & A

Q. What are the primary degradation pathways of quinapril leading to diketopiperazine (DKP) formation?

Quinapril undergoes cyclization under acidic and neutral conditions, forming DKP via intramolecular dehydration. This involves deprotonation of the amine group, nucleophilic attack on the adjacent carbonyl, and subsequent water elimination . Hydrolysis of the ester or amide bonds occurs as secondary pathways, particularly under alkaline conditions . Forced degradation studies using UPLC-DAD/MS at 80°C (pH 1–13) show DKP as the dominant product in acidic/neutral media, with a molecular ion at m/z 421 and characteristic fragments (m/z 375, 347, 319) .

Q. How can researchers identify and quantify DKP in stability studies?

Stability-indicating LC methods with photodiode array (DAD) or evaporative light scattering detection (ELSD) are validated for simultaneous quantification of quinapril, DKP, and other degradants. DAD offers superior precision (RSD < 2%) and lower LOQ (20 µg/mL for quinapril) compared to ELSD, which requires power function fitting for quantitation . MS/MS fragmentation patterns (m/z 421 → 375, 347) and chromatographic retention times (e.g., 8.92 min for DKP) are critical for unambiguous identification .

Q. What experimental conditions accelerate DKP formation for kinetic studies?

Forced degradation at elevated temperatures (e.g., 80°C) under controlled pH (acidic: HCl, neutral: water, alkaline: NaOH) is standard. Concentration-time profiles (e.g., [QUI]₀ = 1.14 mM) reveal pseudo-first-order kinetics, with DKP reaching 70% yield in acidic media after 24 hours . Isothermal gravimetric analysis (IGA) can also model cyclization activation energies by tracking mass loss (e.g., H₂O elimination) .

Advanced Research Questions

Q. How do solid-state conformational changes influence DKP formation in quinapril formulations?

In solid-phase degradation (e.g., tablets), molecular mobility and excipient interactions dictate cyclization. Crystal structure studies (e.g., quinapril hydrochloride) show >5 Å separation between reactive groups, requiring conformational flexibility for intramolecular cyclization . Humidity (>75% RH) and amorphous content increase molecular mobility, accelerating DKP formation. X-ray diffraction and dynamic vapor sorption (DVS) are used to correlate crystallinity with stability .

Q. What methodologies resolve contradictions in reported degradation by-products?

Discrepancies in by-product profiles (e.g., presence/absence of m/z 393 or 411 ions) arise from differences in hydrolysis pathways or co-elution artifacts. Orthogonal approaches like high-resolution MS (HRMS) and 2D-LC/MS/MS can differentiate isomers (e.g., DKP acid vs. ester). Simulation studies (DFT or MD) further validate proposed mechanisms, such as direct cyclization of diacid intermediates .

Q. How can synthetic processes minimize DKP impurities during quinapril production?

Continuous flow synthesis with temperature control (<50°C) reduces DKP formation during amide coupling steps. For example, activating carboxylates with N,N-carbonyldiimidazole (CDI) instead of acid chlorides improves yield (92%) and minimizes side reactions . Solvent optimization (e.g., replacing acetic acid with toluene) reduces DKP yield from 42% to 10% in batch processes .

Methodological Tables

Table 1: Key Degradation By-Products of Quinapril Under Forced Conditions

ConditionMajor Product (m/z)PathwayAnalytical MethodReference
Acidic (pH 1)421 (DKP)CyclizationUPLC-DAD/MS, MS²
Neutral421 (DKP)CyclizationUPLC-DAD/MS
Alkaline393 (DKP acid)HydrolysisHRMS, LC-ELSD
Thermal421 (DKP)Solid-state cyclizationXRD, DVS

Table 2: Comparison of Stability-Indicating LC Methods for DKP Analysis

ParameterDAD MethodELSD MethodAdvantage
Linearity20–160 µg/mL (R² > 0.999)Power function fitDAD: Wider dynamic range
PrecisionRSD < 2%RSD 2–5%DAD: Higher reproducibility
LOQ20 µg/mL50 µg/mLDAD: Better sensitivity

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